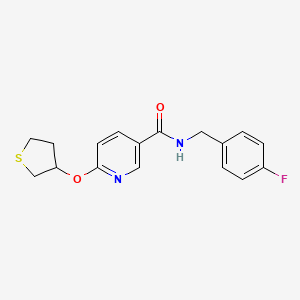

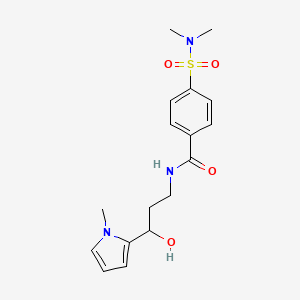

![molecular formula C25H22FN3O B2935402 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-42-3](/img/structure/B2935402.png)

1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anti-Alzheimer's Activity

A notable application of derivatives similar to 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is in the field of Alzheimer's disease research. A series of N-benzylated derivatives have been synthesized and evaluated for their anti-Alzheimer's activity, inspired by the lead compound donepezil. These compounds have undergone in-vivo and in-vitro evaluation, demonstrating promising results as potential Anti-Alzheimer's agents. Compounds exhibiting significant anti-Alzheimer's profiles have been identified, indicating the potential of such structures in therapeutic applications against Alzheimer's disease (Gupta et al., 2020).

Synthesis and Reactivity

Another research dimension explores the synthesis and structural properties of benzimidazole derivatives, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. These studies focus on the nucleophilic substitution reactions and provide insights into the synthesis pathways and potential applications of these compounds. The research contributes to the broader understanding of benzimidazole derivatives' reactivity and potential uses in various chemical contexts (Sparke et al., 2010).

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions

Benzimidazolium salts and their complexes have been synthesized and assessed for their catalytic activity in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling. These studies not only enhance the understanding of N-heterocyclic carbene (NHC) ligands in catalysis but also open up new avenues for developing efficient catalysts for important organic reactions. The research demonstrates the potential of benzimidazole derivatives in facilitating complex chemical transformations, which could have significant implications for synthetic chemistry and materials science (Akkoç et al., 2016).

PARP Inhibition for Cancer Therapy

Derivatives structurally related to this compound have been investigated for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds have shown excellent enzyme potency and cellular activity, highlighting their potential in cancer therapy. The research in this area is particularly promising, as it could lead to the development of new therapeutic agents for treating various types of cancer (Penning et al., 2010).

Wirkmechanismus

Benzimidazoles

This compound contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .

Fluorobenzyl group

The presence of a fluorobenzyl group could potentially enhance the compound’s lipophilicity, which might improve its ability to cross biological membranes and enhance its bioavailability .

Pyrrolidin-2-one

Pyrrolidin-2-one, or pyrrolidone, is a common motif in pharmaceuticals and natural products, suggesting that this compound might interact with biological targets in a manner similar to other pyrrolidone-containing compounds .

Eigenschaften

IUPAC Name |

1-benzyl-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXHWWURRISFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

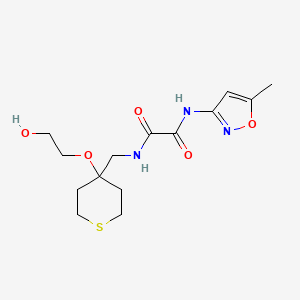

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2935320.png)

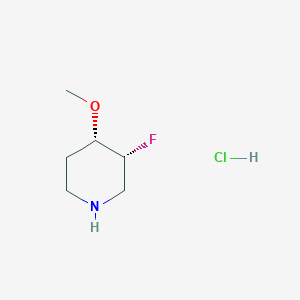

![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)

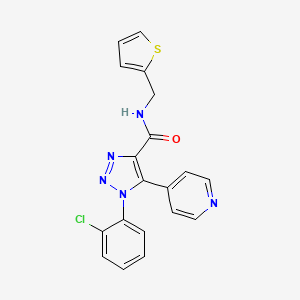

![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)

![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)